molecular formula C11H11Cl2NO B7892845 2',5'-Dichloro-3-dimethylaminoacrylophenone

2',5'-Dichloro-3-dimethylaminoacrylophenone

Cat. No.: B7892845
M. Wt: 244.11 g/mol
InChI Key: YYVRLHVUPJBXRX-UHFFFAOYSA-N
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Description

2’,5’-Dichloro-3-dimethylaminoacrylophenone is a chemical compound with potential applications in various scientific fields It is characterized by the presence of two chlorine atoms and a dimethylamino group attached to an acrylophenone structure

Preparation Methods

The synthesis of 2’,5’-Dichloro-3-dimethylaminoacrylophenone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of Vilsmeier-Haack reagent for formylation, followed by chlorination and subsequent reactions to introduce the dimethylamino group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2’,5’-Dichloro-3-dimethylaminoacrylophenone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like 1,3-dichloro-5,5-dimethylhydantoin and reducing agents suitable for the specific reaction conditions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

2’,5’-Dichloro-3-dimethylaminoacrylophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,5’-Dichloro-3-dimethylaminoacrylophenone involves its interaction with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

2’,5’-Dichloro-3-dimethylaminoacrylophenone can be compared with similar compounds such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and 1,3-dichloro-5,5-dimethylhydantoin. These compounds share some chemical properties but differ in their specific reactivity and applications . The unique combination of functional groups in 2’,5’-Dichloro-3-dimethylaminoacrylophenone distinguishes it from these similar compounds, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-3-(dimethylamino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO/c1-14(2)6-5-11(15)9-7-8(12)3-4-10(9)13/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVRLHVUPJBXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 31.0 g of 2',5'-dichloroacetophenone and 25 ml of N,N-dimethylformamide dimethyl acetal was heated on a steam bath for 6 hours, then evaporated to dryness in vacuo. The residue was slurried with hexane, filtered, and gave 35.3 g of 2',5'-dichloro-3-dimethylaminoacrylophenone as orange crystals, mp 83°-85° C.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

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